

The Reversal of Age-Related Metabolic Dysfunction Through CD38 Inhibition: A Technical Guide

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An In-depth Examination of a Novel Therapeutic Strategy to Counteract the Metabolic Decline Associated with Aging

Executive Summary

Aging is intrinsically linked to a progressive decline in metabolic function, contributing to a heightened risk of developing chronic diseases such as type 2 diabetes, obesity, and cardiovascular ailments. A pivotal factor implicated in this age-related metabolic deterioration is the decline of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme for cellular energy metabolism and signaling. Emerging research has identified the ectoenzyme CD38 as a primary driver of age-associated NAD⁺ depletion. This technical guide provides a comprehensive overview of the role of CD38 in metabolic aging and details the preclinical evidence for a potent and specific CD38 inhibitor, 78c, in ameliorating age-related metabolic dysfunction. This document is intended for researchers, scientists, and drug development professionals in the fields of aging, metabolism, and pharmacology.

Introduction: The Nexus of Aging, NAD⁺, and Metabolic Health

The aging process is characterized by a gradual impairment of physiological functions, with metabolic dysregulation being a central hallmark.^{[1][2]} A key molecular driver of this decline is the diminishing bioavailability of NAD⁺.^{[3][4]} NAD⁺ is an essential cofactor for redox reactions

in energy metabolism and serves as a substrate for several signaling enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are crucial for maintaining cellular health and longevity.[5][6]

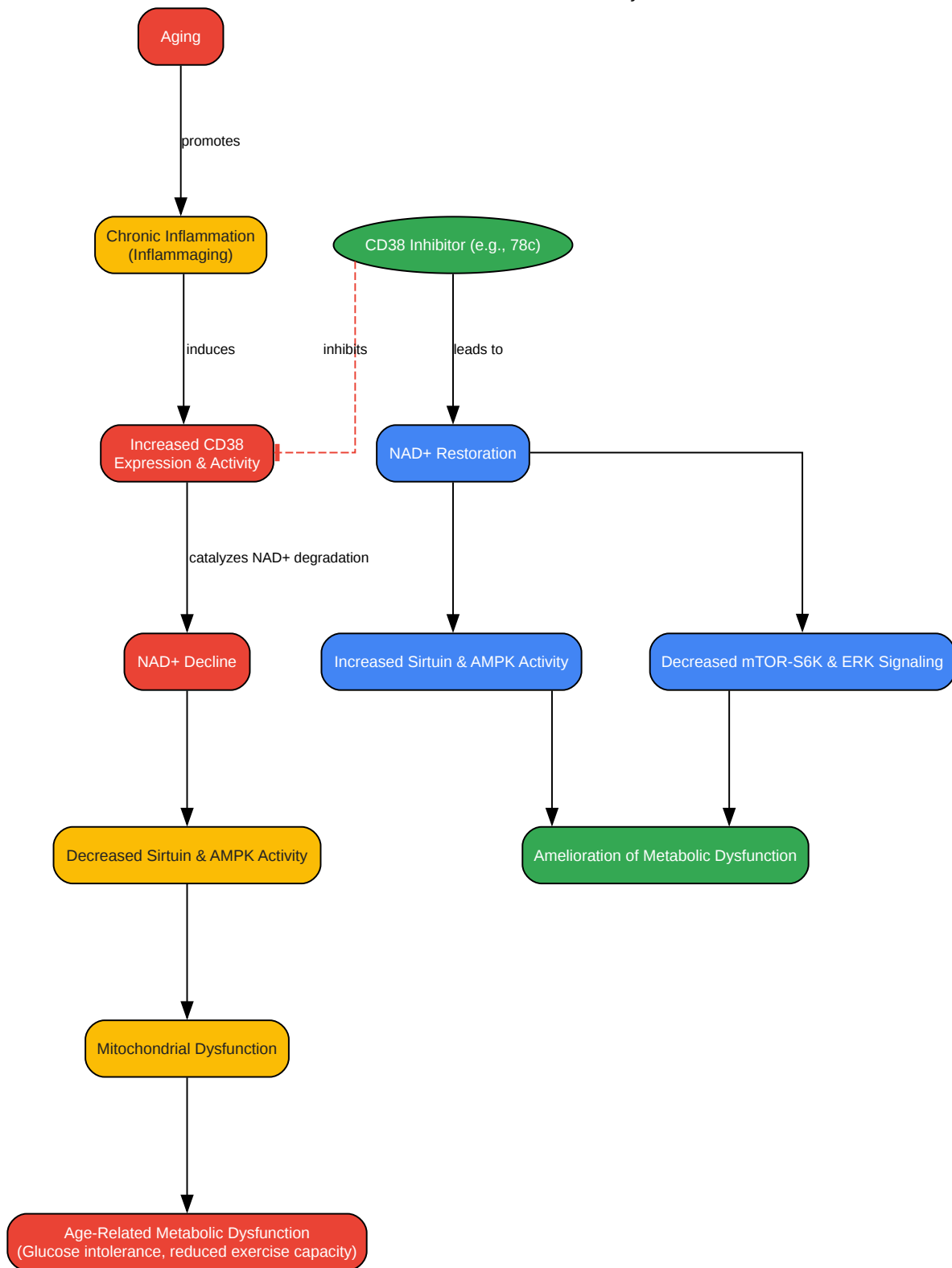
Recent studies have unequivocally demonstrated that the expression and activity of the NADase CD38 increase significantly with age in various tissues, including the liver, adipose tissue, and skeletal muscle.[3] This elevation in CD38 activity is a primary contributor to the age-related decline in tissue NAD⁺ levels, which in turn leads to mitochondrial dysfunction and a cascade of metabolic impairments.[3][6] Consequently, the inhibition of CD38 has emerged as a promising therapeutic strategy to counteract age-related NAD⁺ decline and restore metabolic homeostasis.

Mechanism of Action: CD38 as a Therapeutic Target

CD38 is a multifunctional enzyme that degrades NAD⁺ through its NAD-glycohydrolase and ADP-ribosyl cyclase activities.[5] The age-associated increase in CD38 expression is linked to chronic low-grade inflammation, a characteristic feature of aging known as "inflammaging." [4] Pro-inflammatory cytokines, which are elevated during aging, have been shown to upregulate CD38 expression, creating a vicious cycle that exacerbates NAD⁺ depletion and metabolic dysfunction.[1][4]

By inhibiting the enzymatic activity of CD38, it is possible to prevent the degradation of NAD⁺, thereby restoring its cellular levels. This restoration of the NAD⁺ pool has profound effects on cellular function, primarily through the reactivation of NAD⁺-dependent enzymes like sirtuins and AMPK.[5][6] These pathways are central regulators of mitochondrial biogenesis, glucose and lipid metabolism, and cellular stress resistance.[1][7]

Signaling Pathway of CD38-Mediated NAD⁺ Decline and its Reversal

CD38-Mediated NAD⁺ Decline and Reversal by Inhibition[Click to download full resolution via product page](#)

Caption: Signaling pathway illustrating how aging-induced inflammation increases CD38, leading to NAD⁺ decline and metabolic dysfunction, and how CD38 inhibitors can reverse this process.

Preclinical Evidence: The CD38 Inhibitor 78c

A highly potent and specific thiazoloquin(az)olin(on)e-based CD38 inhibitor, designated as 78c, has been extensively studied in preclinical models of aging.^{[5][6][8]} These studies have provided compelling evidence for its efficacy in reversing age-related NAD⁺ decline and ameliorating associated metabolic dysfunctions.

In Vivo Efficacy in Aged Mice

Treatment of aged mice with 78c has been shown to significantly improve a range of physiological and metabolic parameters. The following tables summarize the key quantitative findings from these studies.

Parameter	Animal Model	Treatment Group	Control Group	% Change / Outcome	p-value	Reference
NAD+ Levels						
Liver NAD+	1-year-old WT mice	78c treated	Vehicle	~50% increase	<0.05	[5]
Skeletal Muscle NAD+	1-year-old WT mice	78c treated	Vehicle	~40% increase	<0.05	[5]
White Adipose Tissue NAD+	1-year-old WT mice	78c treated	Vehicle	~60% increase	<0.05	[5]
Metabolic Parameters						
Glucose Tolerance (AUC)	2-year-old mice	78c treated	Vehicle	Significant decrease	<0.05	[5]
Insulin Levels (fasting)	27-month-old mice	78c diet	Control diet	Significant decrease	<0.05	[7]
HOMA-IR	27-month-old mice	78c diet	Control diet	Significant decrease	<0.05	[7]
Physical Performance						
Exercise Capacity (Treadmill)	2-year-old mice	78c treated	Vehicle	Significant increase	<0.05	[5]

Spontaneous Physical Activity	2-year-old mice	78c treated	Vehicle	Significantly improved	<0.05	[5]
Longevity						
Median Lifespan (males)	Naturally aged mice	78c treated	Control	17% increase	0.008	[2]
Maximal Lifespan (males)	Naturally aged mice	78c treated	Control	14% increase	0.041	[2]

Effects on Downstream Signaling Pathways

The administration of 78c in aged animals leads to the activation of pro-longevity pathways and the inhibition of pathways that negatively impact healthspan.[\[5\]](#)[\[6\]](#)

Pathway Component	Tissue	Effect of 78c Treatment	Reference
Pro-Longevity Pathways			
Sirtuin Activity	Multiple	Increased	[5] [6]
AMPK Phosphorylation	Multiple	Increased	[5] [6]
PARP Activity	Multiple	Increased	[5] [6]
Negative Healthspan Pathways			
mTOR-S6K Signaling	Multiple	Inhibited	[5] [6]
ERK Signaling	Multiple	Inhibited	[5] [6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of CD38 inhibitors for age-related metabolic dysfunction.

Animal Models and Drug Administration

- **Animal Model:** C57BL/6J mice, both male and female, are commonly used. Aged mice are typically considered to be 18-24 months or older.
- **78c Administration:** The CD38 inhibitor 78c can be administered via intraperitoneal (i.p.) injection or formulated in the diet. A typical i.p. dosage is 10-25 mg/kg body weight, administered daily or on alternate days. For dietary administration, 78c is mixed into the chow at a specified concentration.

Glucose Tolerance Test (GTT)

This protocol assesses the ability of an animal to clear a glucose load from the bloodstream.

- **Fasting:** Fast mice for 6 hours prior to the test, with free access to water.
- **Baseline Glucose:** Obtain a baseline blood glucose reading from a tail snip using a standard glucometer.
- **Glucose Administration:** Administer a 2 g/kg body weight bolus of glucose via i.p. injection or oral gavage.
- **Blood Glucose Monitoring:** Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- **Data Analysis:** Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Measurement of NAD⁺ Levels

This protocol describes a common method for quantifying NAD⁺ in tissues.

- **Tissue Collection:** Euthanize mice and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, adipose tissue). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

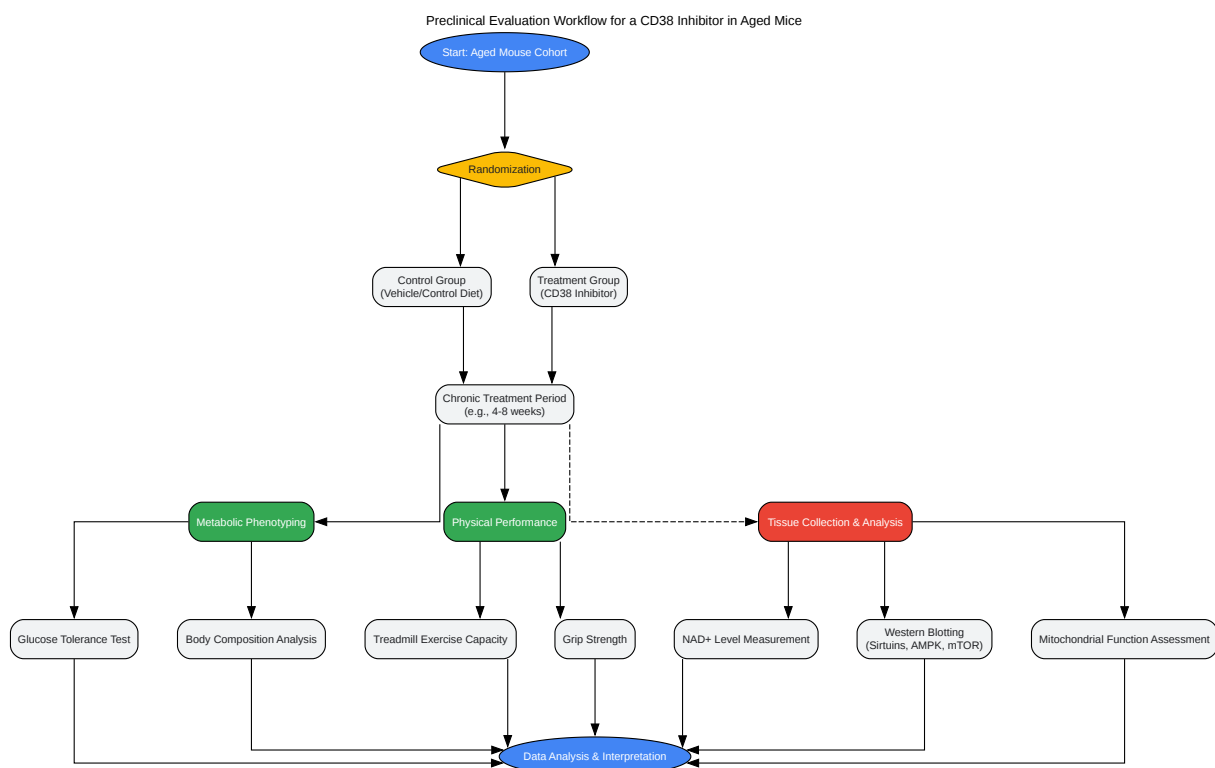
- **NAD⁺ Extraction:** Homogenize frozen tissue in an acidic extraction buffer (e.g., 0.5 M perchloric acid).
- **Neutralization:** Neutralize the extract with a potassium carbonate solution.
- **Quantification:** Measure NAD⁺ levels in the neutralized extract using a colorimetric or fluorometric enzymatic cycling assay kit, or by HPLC.
- **Normalization:** Normalize NAD⁺ levels to the total protein content of the tissue homogenate.

Assessment of Exercise Capacity

This protocol outlines a method for measuring endurance using a rodent treadmill.

- **Acclimatization:** Acclimatize mice to the treadmill for several days prior to the test, with short, low-speed running sessions.
- **Test Protocol:**
 - Start the treadmill at a low speed (e.g., 5 m/min) and gradually increase the speed every 2-3 minutes.
 - The incline can also be gradually increased.
 - Continue until the mouse reaches exhaustion, defined as the inability to remain on the treadmill belt despite gentle encouragement.
- **Data Collection:** Record the total running time and distance covered.
- **Data Analysis:** Compare the mean running time and distance between treatment and control groups.

Experimental Workflow for Preclinical Evaluation of a CD38 Inhibitor



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Caption: A typical experimental workflow for evaluating the effects of a CD38 inhibitor on age-related metabolic dysfunction in mice.

Conclusion and Future Directions

The inhibition of CD38 presents a highly promising therapeutic avenue for combating age-related metabolic dysfunction. The preclinical data for the specific inhibitor 78c are robust, demonstrating a clear mechanism of action through the restoration of NAD⁺ levels and the subsequent activation of key metabolic and longevity pathways. These findings strongly support the continued investigation of CD38 inhibitors as a novel pharmacological strategy to improve healthspan in the elderly.

Future research should focus on several key areas:

- **Clinical Translation:** The initiation of clinical trials to assess the safety and efficacy of CD38 inhibitors in elderly human populations with metabolic syndrome.
- **Long-term Safety:** Comprehensive long-term safety and toxicology studies of CD38 inhibitors.
- **Biomarker Development:** Identification of reliable biomarkers to monitor the in vivo activity of CD38 inhibitors and the restoration of NAD⁺ metabolism.
- **Combination Therapies:** Exploration of the potential synergistic effects of CD38 inhibitors with other geroprotective interventions, such as exercise and dietary modifications.

In conclusion, the targeting of CD38 to reverse the age-related decline in NAD⁺ represents a paradigm shift in the approach to treating metabolic diseases of aging. The continued development of potent and specific CD38 inhibitors holds the potential to significantly extend the healthspan of our aging population.

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